Cr-Protoporphyrin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

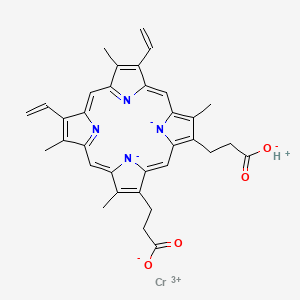

Cr-Protoporphyrin, also known as this compound, is a useful research compound. Its molecular formula is C34H31CrN4O4 and its molecular weight is 611.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Photodynamic Therapy

Photodynamic Therapy Mechanism

Photodynamic therapy (PDT) utilizes photosensitizers like Cr-Protoporphyrin to generate reactive oxygen species (ROS) upon light activation. These ROS can induce cell death in targeted cancer cells. The compound's ability to accumulate selectively in tumor tissues enhances its efficacy as a therapeutic agent.

Clinical Applications

this compound has been investigated for treating various cancers. Studies have shown that it can effectively target and destroy cancer cells while sparing healthy tissues. Its application extends to skin malignancies, head and neck tumors, and bladder cancer treatments using formulations that enhance its photodynamic effects .

Antimicrobial Properties

Mechanism of Action

this compound exhibits significant antimicrobial activity through photodynamic inactivation. Upon light exposure, it generates singlet oxygen that can damage bacterial membranes and DNA, leading to cell death. This property is particularly useful against antibiotic-resistant strains.

Research Findings

Recent studies have demonstrated the effectiveness of this compound against various pathogens, including those responsible for skin infections and chronic wounds. Its application in clinical settings is being explored as an alternative to traditional antibiotics .

Biosensing Applications

Fluorescent Properties

The unique fluorescence characteristics of this compound make it an excellent candidate for biosensing applications. It can be used to detect specific biomolecules or changes in cellular environments, providing real-time monitoring capabilities.

Case Studies

Research has shown that this compound-based sensors can effectively measure biomarkers associated with diseases such as cancer and metabolic disorders. Its sensitivity and specificity in detecting these biomarkers highlight its potential as a diagnostic tool .

Catalytic Applications

Catalysis in Organic Reactions

this compound serves as a catalyst in various organic transformations, including oxidation reactions. Its structural properties allow it to facilitate reactions efficiently, making it valuable in synthetic chemistry.

Potential Research Directions

Ongoing research aims to explore the full range of catalytic applications of this compound, including its use in green chemistry initiatives where sustainable practices are prioritized .

Summary Table of Applications

Propiedades

Número CAS |

84640-43-7 |

|---|---|

Fórmula molecular |

C34H31CrN4O4 |

Peso molecular |

611.6 g/mol |

Nombre IUPAC |

3-[18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;chromium(3+);hydron |

InChI |

InChI=1S/C34H34N4O4.Cr/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+3/p-3 |

Clave InChI |

OSBWPUFXHPIDKO-UHFFFAOYSA-K |

SMILES |

[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)[O-])CCC(=O)[O-].[Cr+3] |

SMILES canónico |

[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)[O-])CCC(=O)[O-].[Cr+3] |

Sinónimos |

chromium protoporphyrin IX Cr-protoporphyrin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.